molecular formula C25H26N4O2 B10874324 N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B10874324
M. Wt: 414.5 g/mol
InChI Key: MOAYQPPWNLQINH-UHFFFAOYSA-N
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Description

N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furo[2,3-d]pyrimidine core with diphenyl and morpholinopropyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of diphenyl groups and the morpholinopropylamine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include halogenated solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine is studied for its unique structural properties and potential as a building block for more complex molecules

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it useful in the development of new drugs for treating diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-piperidinopropyl)amine
  • N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-pyrrolidinopropyl)amine
  • N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-azetidinopropyl)amine

Uniqueness

Compared to similar compounds, N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-N-(3-morpholinopropyl)amine stands out due to the presence of the morpholinopropyl group, which can enhance its solubility and bioavailability. This unique feature may improve its efficacy in biological and medicinal applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H26N4O2/c1-3-8-19(9-4-1)21-22-24(26-12-7-13-29-14-16-30-17-15-29)27-18-28-25(22)31-23(21)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,27,28)

InChI Key

MOAYQPPWNLQINH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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